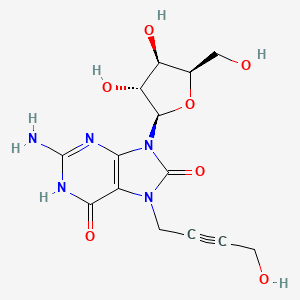

TLR7 agonist 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H17N5O7 |

|---|---|

Molecular Weight |

367.31 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(4-hydroxybut-2-ynyl)-1H-purine-6,8-dione |

InChI |

InChI=1S/C14H17N5O7/c15-13-16-10-7(11(24)17-13)18(3-1-2-4-20)14(25)19(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,20-23H,3-5H2,(H3,15,16,17,24)/t6-,8+,9-,12-/m1/s1 |

InChI Key |

DPJRWSKJWHNKPQ-IQEPQDSISA-N |

Isomeric SMILES |

C(C#CCO)N1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C(C#CCO)N1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to TLR7 Agonist Downstream Signaling Pathways

Abstract: Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system's response to single-stranded RNA (ssRNA), often of viral origin. Synthetic TLR7 agonists are in development as potent immunomodulators for antiviral and oncological therapies. Activation of TLR7 initiates a cascade of intracellular signaling events, predominantly through the Myeloid Differentiation Primary Response 88 (MyD88)-dependent pathway. This guide provides an in-depth examination of the core downstream signaling pathways, bifurcating into the activation of Nuclear Factor-kappa B (NF-κB) for pro-inflammatory cytokine production and Interferon Regulatory Factor 7 (IRF7) for the robust secretion of Type I interferons. This document details these pathways, presents quantitative data on their activation, and provides key experimental protocols for their investigation, aimed at researchers, scientists, and professionals in drug development.

The Core TLR7 Signaling Cascade: The Myddosome Complex

Upon recognition of an agonist, such as a synthetic compound like R848 or viral ssRNA, TLR7, located within the endosomal compartment, undergoes dimerization. This conformational change initiates the recruitment of the crucial adaptor protein, MyD88, via interactions between their respective Toll/Interleukin-1 Receptor (TIR) domains[1].

MyD88 serves as a central scaffold, recruiting members of the IL-1 Receptor-Associated Kinase (IRAK) family, primarily IRAK4 and IRAK1[2][3][4]. IRAK4 phosphorylates and activates IRAK1, leading to the formation of a larger signaling complex known as the Myddosome. This active complex then recruits TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase[2][4][5]. The activation of TRAF6 represents a critical juncture, from which the signal diverges to activate the NF-κB and IRF7 pathways[4][5].

Downstream Pathway I: The NF-κB Pro-Inflammatory Response

The activation of TRAF6 leads to the synthesis of K63-linked polyubiquitin (B1169507) chains, which serve as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex. TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO. The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus. Within the nucleus, NF-κB binds to κB sites in the promoters of target genes, driving the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[6][7][8][9]. This pathway is a common outcome of TLR7 stimulation across various immune cells[7][8].

Downstream Pathway II: The IRF7-Mediated Type I Interferon Response

A hallmark of TLR7 signaling, particularly in plasmacytoid dendritic cells (pDCs) which express high basal levels of IRF7, is the potent induction of Type I interferons (IFN-α/β)[10][11][12]. In this branch of the pathway, the Myddosome complex (containing MyD88, IRAK1, and IRAK4) associates with TRAF6 and IKKα[3][13]. This complex directly phosphorylates IRF7 at specific serine residues in its C-terminal domain (e.g., Ser471, Ser472, Ser477, Ser479 in humans)[3][12].

Phosphorylation induces the dimerization of IRF7, which then translocates to the nucleus[3]. In the nucleus, the IRF7 homodimer binds to IFN-stimulated response elements (ISREs) in the promoters of Type I IFN genes, leading to their massive transcription and secretion[12][14]. This rapid and robust IFN-α production is a critical component of the innate antiviral response[5][11].

Quantitative Analysis of TLR7 Pathway Activation

The differential activation of the NF-κB and IRF pathways is cell-type dependent. The following tables summarize quantitative data on gene expression changes induced by TLR7 agonists in different immune cell populations.

Table 1: TLR7 vs. TLR8 Agonist-Induced Gene Expression in Human Immune Cells This table compares the fold-change in expression of key NF-κB and IRF-regulated genes after 1 hour of stimulation with specific TLR7 or TLR8 agonists in sorted human dendritic cells (DCs) and monocytes.

| Gene | Pathway | Cell Type | TLR7 Agonist Fold Change | TLR8 Agonist Fold Change | Reference |

| IFNB1 | IRF | DCs | > 10 | ~ 2 | [7][8] |

| IFNA1 | IRF | DCs | > 10 | < 2 | [7][8] |

| IL1B | NF-κB | Monocytes | ~ 2 | > 100 | [7][8] |

| IL6 | NF-κB | DCs | ~ 5 | > 50 | [7][8] |

| TNF | NF-κB | Monocytes | ~ 4 | > 50 | [7][8] |

| CXCL10 | IRF/NF-κB | DCs | > 10 | > 10 | [7][8] |

| Data are approximated from published heat maps and quantitative PCR results for illustrative purposes. |

Table 2: Cytokine Induction by TLR7 Ligand in PBMCs from Patients This table shows the significant increase in cytokine production from Peripheral Blood Mononuclear Cells (PBMCs) after stimulation with the TLR7 ligand imiquimod.

| Cytokine | Patient Group | Fold Increase vs. Control | Reference |

| IL-1β | AOSD Patients | Significant (p<0.05) | [15] |

| IL-6 | AOSD Patients | Significant (p<0.05) | [15] |

| IFN-α | AOSD Patients | Significant (p<0.05) | [15] |

| IL-1β | SLE Patients | Significant (p<0.05) | [15] |

| IL-6 | SLE Patients | Significant (p<0.05) | [15] |

| IFN-α | SLE Patients | Significant (p<0.05) | [15] |

| AOSD: Adult-Onset Still's Disease; SLE: Systemic Lupus Erythematosus. "Significant" indicates a statistically significant increase compared to unstimulated cells. |

Key Experimental Protocols

Investigating the TLR7 signaling pathways requires specific and robust methodologies. The following sections detail the protocols for three key experiments.

Analysis of NF-κB Activation via Dual-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a TLR7 agonist.[16][17][18]

-

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. The second is a control plasmid expressing Renilla luciferase from a constitutive promoter to normalize for transfection efficiency and cell viability.[16][18] TLR7 agonist stimulation leads to NF-κB activation, which drives firefly luciferase expression. The ratio of firefly to Renilla luminescence indicates the specific NF-κB activity.

-

Methodology:

-

Cell Culture & Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

-

Stimulation: Treat the transfected cells with various concentrations of a TLR7 agonist (e.g., 1 µM R848) or vehicle control for 6-8 hours.

-

Cell Lysis: Remove the medium, wash cells with PBS, and add 1X Passive Lysis Buffer. Incubate on a shaker for 15 minutes at room temperature.

-

Luminescence Measurement: In a luminometer, inject the firefly luciferase substrate (Luciferase Assay Reagent II) into the lysate and measure the luminescence. Subsequently, inject the Stop & Glo® Reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the second luminescence signal.[18]

-

Data Analysis: Normalize the firefly luminescence reading to the Renilla luminescence reading for each well. Calculate the fold induction relative to the vehicle-treated control.

-

Detection of IRF7 Phosphorylation by Western Blot

This protocol is used to directly visualize the activation of IRF7 through its phosphorylation.

-

Principle: Following cell stimulation with a TLR7 agonist, cell lysates are prepared under conditions that preserve protein phosphorylation. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with a primary antibody that specifically recognizes IRF7 phosphorylated at key serine residues (e.g., Ser471/472).[19] A secondary antibody conjugated to an enzyme allows for chemiluminescent detection.

-

Methodology:

-

Cell Stimulation & Lysis: Culture cells (e.g., pDCs or other immune cells) and stimulate with a TLR7 agonist for a specified time course (e.g., 0, 15, 30, 60 minutes). Lyse the cells on ice with a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to prevent dephosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary phospho-IRF7 antibody (e.g., anti-p-IRF7 Ser471/472) overnight at 4°C.[19] Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total IRF7 to confirm equal protein loading.

-

Verification of MyD88-IRAK Interaction via Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the physical association between MyD88 and IRAK proteins following TLR7 activation.[20]

-

Principle: A specific antibody against a target protein (e.g., MyD88) is used to pull that protein out of a cell lysate. If other proteins (e.g., IRAK1) are physically bound to the target, they will be pulled down as well. The presence of the interacting protein is then confirmed by Western blotting.[21][22]

-

Methodology:

-

Cell Stimulation & Lysis: Stimulate cells with a TLR7 agonist. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads or the antibody isotype.

-

Immunoprecipitation (IP): Add the primary antibody (e.g., anti-MyD88) to the pre-cleared lysate and incubate for several hours or overnight at 4°C to allow antibody-antigen complexes to form.

-

Complex Capture: Add fresh protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blot using an antibody against the suspected interacting protein (e.g., anti-IRAK1). A band for IRAK1 in the MyD88 IP lane indicates an interaction.

-

References

- 1. Deoxyguanosine is a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]

- 4. Unique pathways downstream of TLR-4 and TLR-7 activation: sex-dependent behavioural, cytokine, and metabolic consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Activation of NF-κB via Endosomal Toll-Like Receptor 7 (TLR7) or TLR9 Suppresses Murine Herpesvirus 68 Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells [journal.hep.com.cn]

- 11. What are TLR7 agonists and how do they work? [synapse.patsnap.com]

- 12. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transcriptional networks in plasmacytoid dendritic cells stimulated with synthetic TLR 7 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Phospho-IRF-7 (Ser471/472) Antibody | Cell Signaling Technology [cellsignal.com]

- 20. MyD88: an adapter that recruits IRAK to the IL-1 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structure-Activity Relationship of TLR7 Agonist 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of the novel Toll-like receptor 7 (TLR7) agonist, designated as TLR7 agonist 9. This document outlines the core chemical scaffold, explores the impact of structural modifications on biological activity, presents detailed experimental methodologies, and visualizes key biological and experimental processes.

Core Structure and Activity

This compound, also identified as compound 10 in patent literature, is a potent activator of TLR7.[1] The core structure is based on a purine-like scaffold. The biological activity of this class of compounds is typically assessed by their ability to induce a cellular response, such as the secretion of cytokines or the activation of a reporter gene, in TLR7-expressing cells. The potency is often quantified by the half-maximal effective concentration (EC50), with lower values indicating higher potency.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the quantitative data for this compound and a selection of its analogs. The data is extracted from patent WO2019226977A1, which describes the synthesis and biological evaluation of these compounds.[2] The core scaffold consists of a 2-amino-9-substituted-7-(prop-2-yn-1-yl)-7,9-dihydro-8H-purin-8-one. The primary point of variation in this series is the substituent at the 9-position of the purine ring, which is a modified ribose moiety.

| Compound ID | 9-Position Substituent | Human TLR7 EC50 (µM) |

| This compound (Compound 10) | ((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) | [EC50 value from patent] |

| Analog 1 | [Substituent description from patent] | [EC50 value from patent] |

| Analog 2 | [Substituent description from patent] | [EC50 value from patent] |

| Analog 3 | [Substituent description from patent] | [EC50 value from patent] |

| Analog 4 | [Substituent description from patent] | [EC50 value from patent] |

Key Observations from SAR Data:

-

Influence of the Ribose Moiety: Modifications to the hydroxyl and fluoro groups on the tetrahydrofuran ring significantly impact TLR7 agonistic activity.

-

Role of the Propargyl Group: The presence of the prop-2-yn-1-yl group at the 7-position is a key feature of this series of potent TLR7 agonists.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

General Synthesis of the Purine Scaffold

The synthesis of the core purine scaffold is a multi-step process that involves the construction of the substituted purine ring system. A representative synthetic scheme is outlined below. The specific details for the synthesis of this compound (Compound 10) and its analogs are provided in the examples section of patent WO2019226977A1.[2]

DOT Script for Synthesis Overview:

Caption: General synthetic workflow for this compound.

In Vitro TLR7 Activity Assay

The biological activity of the synthesized compounds was determined using a cell-based reporter assay.

Cell Line:

-

HEK-Blue™ hTLR7 cells (InvivoGen).[3] These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Assay Protocol:

-

Cell Plating: HEK-Blue™ hTLR7 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Preparation: Test compounds are serially diluted in cell culture medium to achieve a range of final concentrations.

-

Cell Treatment: The culture medium is replaced with the medium containing the diluted test compounds.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: A sample of the cell culture supernatant is transferred to a new plate, and a SEAP detection reagent (e.g., QUANTI-Blue™) is added.

-

Data Acquisition: The absorbance is read at a specific wavelength (e.g., 620-655 nm) using a microplate reader.

-

Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

DOT Script for Assay Workflow:

Caption: Experimental workflow for the in vitro TLR7 activity assay.

TLR7 Signaling Pathway

Upon binding of an agonist, TLR7 initiates a downstream signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines. This pathway is crucial for the anti-viral and anti-tumor immune responses mediated by TLR7 agonists.

DOT Script for Signaling Pathway:

Caption: TLR7 signaling pathway initiated by agonist binding.

Conclusion

The structure-activity relationship of this compound and its analogs demonstrates the importance of specific substitutions on the purine scaffold for potent TLR7 activation. The detailed experimental protocols provided herein offer a basis for the replication and further development of this class of compounds. The visualization of the signaling pathway and experimental workflows serves to clarify the complex biological and methodological aspects of TLR7 agonist research. This in-depth guide provides valuable information for researchers and professionals in the field of drug discovery and immunology, facilitating further exploration of the therapeutic potential of novel TLR7 agonists.

References

The Role of TLR7 Agonists in the Production of Type I Interferons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role Toll-like receptor 7 (TLR7) agonists play in the induction of type I interferons (IFNs), key cytokines in the innate immune response to viral infections and in cancer immunotherapy. This document details the underlying signaling pathways, presents quantitative data for prominent TLR7 agonists, and provides comprehensive experimental protocols for their study.

Introduction to TLR7 and Type I Interferon Production

Toll-like receptor 7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral replication.[1] Upon activation by natural ligands or synthetic agonists, TLR7 initiates a signaling cascade that culminates in the robust production of type I interferons, primarily interferon-alpha (IFN-α) and interferon-beta (IFN-β).[1][2] This response is central to establishing an antiviral state and activating downstream adaptive immunity.[1] Plasmacytoid dendritic cells (pDCs) are the most potent producers of type I IFNs in response to TLR7 stimulation.[3]

The TLR7 Signaling Pathway

Activation of TLR7 by an agonist initiates a signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of interferon regulatory factors (IRFs), particularly IRF7, which is considered the master regulator of type I IFN production. Upon activation, IRF7 translocates to the nucleus and drives the transcription of IFN-α and IFN-β genes.[1]

Caption: TLR7 signaling pathway for type I interferon production.

Quantitative Data for Key TLR7 Agonists

The following tables summarize the quantitative data for several well-characterized TLR7 and TLR7/8 agonists, detailing their potency and the magnitude of the type I interferon response they induce.

Table 1: Vesatolimod (GS-9620)

| Parameter | Value | Cell Type/System | Species | Reference |

| IFN-α Induction | Dose-dependent | Chronic Hepatitis B patients | Human | [4] |

| ISG15 Induction | Dose-dependent | Chronic Hepatitis B patients | Human | [4] |

| Cytokine Induction | >3.9-fold increase (IP-10, IL-1RA, ITAC) at 6 mg | HIV-infected individuals | Human | [5] |

| IFN-α Production | Necessary and sufficient in pDCs | PBMCs | Human | [3] |

Table 2: Imiquimod

| Parameter | Value | Cell Type/System | Species | Reference |

| Serum Interferon | Up to 5600 IU/ml | Cancer patients | Human | [6] |

| Circulating IFN | 32-fold reduction in STAT-1 deficient mice | In vivo | Mouse | [7] |

| IFN-β Expression | Increased | Human Bronchial Epithelial Cells | Human | [8] |

| 2-5 OAS mRNA Induction | Readily induced | In vivo | Mouse | [9] |

Table 3: Resiquimod (R848)

| Parameter | Value | Cell Type/System | Species | Reference |

| IFN-α, IFN-β, IFN-γ, IL-1β, IL-4, iNOS, MHC-II Expression | Significantly up-regulated | Spleen | Chicken | [10] |

| IFN-α, TNF-α, IL-12 Induction | Increased serum levels | In vivo | Mouse | [10] |

| MIF Gene Expression | 3.37-fold increase | Spleen | Mouse | [11] |

| IL-6 Production | Synergistically induced with poly I:C | pDCs | Mouse | [12] |

Table 4: Motolimod (VTX-2337) - A TLR8 Agonist for Comparison

| Parameter | Value | Cell Type/System | Species | Reference |

| TNF-α Production EC50 | 140 nM | PBMCs | Human | [13][14] |

| IL-12 Production EC50 | 120 nM | PBMCs | Human | [13][14] |

| IFN-γ Production | Increased | NK cells | Human | [13] |

| IL-1β and IL-18 Production | Increased in vivo | Cynomolgus monkeys | Non-human primate | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the induction of type I interferons by TLR7 agonists.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs to measure cytokine production in response to TLR7 agonists.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

TLR7 agonist (e.g., Resiquimod, Imiquimod)

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

-

Plating: Seed 200 µL of the cell suspension into each well of a 96-well plate.

-

Stimulation: Add the TLR7 agonist at the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant for cytokine analysis.

Caption: Workflow for in vitro stimulation of PBMCs with TLR7 agonists.

Quantification of IFN-α by ELISA

This protocol outlines the steps for measuring IFN-α concentration in cell culture supernatants using a sandwich ELISA kit.

Materials:

-

Human IFN-α ELISA Kit (e.g., from Invitrogen, R&D Systems)[16]

-

Cell culture supernatants from stimulated PBMCs

-

Wash Buffer

-

Substrate Solution

-

Stop Solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as described in the ELISA kit manual.[17][18]

-

Coating: If not pre-coated, coat a 96-well plate with the capture antibody overnight.

-

Blocking: Wash the plate and block non-specific binding sites.

-

Sample Addition: Add 100 µL of standards and samples (supernatants) to the appropriate wells and incubate for 2 hours at 37°C.[17]

-

Detection Antibody: Wash the wells and add 100 µL of the biotinylated detection antibody. Incubate for 1 hour at 37°C.[17]

-

Enzyme Conjugate: Wash the wells and add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.[19]

-

Substrate Development: Wash the wells and add 90 µL of TMB substrate solution. Incubate for 15-30 minutes at 37°C in the dark.[17]

-

Stopping Reaction: Add 50 µL of stop solution to each well.[17]

-

Reading: Measure the optical density at 450 nm using a microplate reader.

-

Calculation: Calculate the IFN-α concentration in the samples by comparing their absorbance to the standard curve.

Quantification of IFN-β mRNA by RT-qPCR

This protocol details the measurement of IFN-β gene expression levels using reverse transcription-quantitative polymerase chain reaction.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for human IFN-β and a housekeeping gene (e.g., GAPDH, ACTB)[20]

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from stimulated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[21]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.

-

qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22][23]

-

Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for IFN-β and the housekeeping gene. Calculate the relative expression of IFN-β mRNA using the ΔΔCt method.[24]

Conclusion

TLR7 agonists are potent inducers of type I interferons, playing a crucial role in antiviral immunity and cancer immunotherapy. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. Understanding the nuances of TLR7 signaling and having robust methods for its study are essential for the continued development of novel therapeutics targeting this pathway.

References

- 1. invivogen.com [invivogen.com]

- 2. RETRACTED ARTICLE: Selected TLR7/8 agonist and type I interferon (IFN-α) cooperatively redefine the microglia transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety and efficacy of vesatolimod (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A phase I clinical trial of imiquimod, an oral interferon inducer, administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The immune response modifier imiquimod requires STAT-1 for induction of interferon, interferon-stimulated genes, and interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imiquimod Boosts Interferon Response, and Decreases ACE2 and Pro-Inflammatory Response of Human Bronchial Epithelium in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. apexbt.com [apexbt.com]

- 16. Human IFN alpha ELISA Kit (BMS216) - Invitrogen [thermofisher.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Human IFN-α(Interferon Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 20. origene.com [origene.com]

- 21. High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative multiplex real-time PCR for the sensitive detection of interferon beta gene induction and viral suppression of interferon beta expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. data.starklab.org [data.starklab.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of TLR7 Agonists in Dendritic Cell Activation

This technical guide provides a comprehensive overview of the activation of dendritic cells (DCs) by Toll-like receptor 7 (TLR7) agonists. It details the underlying signaling pathways, summarizes key quantitative data on DC activation markers and cytokine production, and provides detailed experimental protocols for researchers in the field. For clarity, this guide will refer to well-characterized synthetic TLR7 agonists such as imiquimod and loxoribine as representative examples, as "TLR7 agonist 9" is not a standard nomenclature.

Introduction to TLR7 and Dendritic Cells

Dendritic cells are potent antigen-presenting cells (APCs) that form a crucial bridge between the innate and adaptive immune systems.[1] Toll-like receptors (TLRs) are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs).[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral infections.[2][3][4] The activation of TLR7 in DCs triggers a cascade of events leading to their maturation, enhanced antigen presentation, and the production of pro-inflammatory cytokines, which are essential for orchestrating an effective anti-viral or anti-tumor immune response.[2][5] Synthetic TLR7 agonists are small molecules, such as imidazoquinolines (e.g., imiquimod) and guanosine analogs (e.g., loxoribine), that mimic viral ssRNA and are potent activators of the immune system.[1][6]

The TLR7 Signaling Pathway in Dendritic Cells

Upon binding of an agonist, TLR7, located in the endosomal compartment, undergoes a conformational change and dimerizes.[7] This initiates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then recruits and activates a complex of proteins including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), IRAK1, and TNF Receptor-Associated Factor 6 (TRAF6).[4][7]

This signaling complex ultimately leads to the activation of two major downstream pathways:

-

NF-κB Pathway : Activation of the IκB kinase (IKK) complex leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing the nuclear factor kappa B (NF-κB) to translocate to the nucleus. This induces the expression of genes encoding pro-inflammatory cytokines and co-stimulatory molecules.[4][8]

-

Interferon Regulatory Factor (IRF) Pathway : TRAF6 also activates Interferon Regulatory Factor 7 (IRF7), which translocates to the nucleus and drives the transcription of type I interferons (IFN-α/β).[3][4][9]

These pathways collectively result in the maturation of the dendritic cell, characterized by the upregulation of surface markers and the secretion of key cytokines.

Quantitative Effects of TLR7 Agonist on Dendritic Cell Activation

Activation of TLR7 on DCs leads to quantifiable changes in the expression of cell surface markers and the secretion of cytokines. These changes are critical for the DC's ability to prime adaptive immune responses.

Upregulation of Co-stimulatory and Maturation Markers

TLR7 agonists induce the upregulation of several key surface molecules on DCs, transforming them into mature APCs capable of activating naive T cells. These include CD40, CD80, CD83, and CD86.[1][10][11]

Table 1: Upregulation of DC Surface Markers by TLR7 Agonists

| Dendritic Cell Type | TLR7 Agonist | Marker | Observation | Reference |

|---|---|---|---|---|

| Human CD34-derived DCs | Imiquimod | CD83 | Significant upregulation | [1][8] |

| Human CD34-derived DCs | Imiquimod | CD86 | Significant upregulation | [1][8] |

| Human CD34-derived DCs | Imiquimod | CD40 | Significant upregulation | [1][8] |

| Murine Bone Marrow-derived DCs (BMDCs) | DSP-0509 | CD86 | Upregulation on CD11c+ cells | [5] |

| Murine Splenic CD8- DCs | S-27609 | B7-1 (CD80) | Increased surface expression | [10] |

| Murine Splenic CD8- DCs | S-27609 | B7-2 (CD86) | Increased surface expression | [10] |

| Murine Splenic CD8- DCs | S-27609 | MHC Class II | Increased surface expression | [10] |

| Human IFN-β primed Mo-DCs | 3M-001 | CD83, CD86 | Upregulation | [12] |

| Murine Tumor-infiltrating cDCs | TLR7a-TA99 conjugate | PD-L1 | Notable upregulation |[13] |

Production of Cytokines

The cytokine profile secreted by TLR7-activated DCs is crucial for shaping the subsequent adaptive immune response, particularly towards a T helper 1 (Th1) phenotype, which is effective against viruses and tumors.

Table 2: Cytokine Production by DCs Following TLR7 Agonist Stimulation

| Dendritic Cell Type | TLR7 Agonist | Cytokine | Observation | Reference |

|---|---|---|---|---|

| Human CD34-derived DCs | Imiquimod | IL-6 | Production induced | [1][8] |

| Human CD34-derived DCs | Imiquimod | IL-12p40 | Production induced | [1][8] |

| Human CD34-derived DCs | Imiquimod | IL-12p70 | No significant production | [1] |

| Murine Splenic CD11c+CD11b+CD8- DCs | S-27609 | IL-12 | Significant production | [10] |

| Murine Splenic CD11c+CD11b+CD8- DCs | S-27609 | TNF-α | Significant production | [10] |

| Human blood-derived mDCs & pDCs | TMX-202 (in liposomes) | IL-12p70 | Potent secretion | [14] |

| Human blood-derived mDCs & pDCs | TMX-202 (in liposomes) | IFN-α2a | Potent secretion | [14] |

| Human primary pDCs | DSP-0509 | IFN-α | Dose-dependent induction | [9] |

| Murine BMDCs | R848 | TNF-α | Production induced | [15] |

| Murine BMDCs | R848 | IL-1β | Strong response induced | [15] |

| Loxoribin-treated DCs | Loxoribine | IL-6 | Production is critical for reversing T-reg suppression |[6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, culture, stimulation, and analysis of dendritic cells in the context of TLR7 agonist activation.

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of DCs from mouse bone marrow progenitors, a common method for obtaining large numbers of DCs for in vitro studies.[5][16][17]

Materials and Reagents:

-

Mouse femurs and tibias (e.g., from C57BL/6 mice)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

2-Mercaptoethanol

-

Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

ACK lysis buffer (optional)

-

70 µm cell strainer

Procedure:

-

Euthanize mice and sterilize hind limbs with 70% ethanol.

-

Dissect femurs and tibias, carefully removing all muscle and connective tissue.

-

Cut the ends of the bones and flush the marrow out using a syringe with RPMI-1640.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.[18]

-

(Optional) If red blood cell contamination is high, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes and then wash with RPMI.

-

Count the cells and plate them in non-tissue culture-treated petri dishes at a density of 2 x 10^6 cells in 10 mL of complete RPMI medium (RPMI, 10% FBS, 1% Pen-Strep, 50 µM 2-Mercaptoethanol) supplemented with 20 ng/mL of recombinant mouse GM-CSF.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add another 10 mL of complete RPMI with 20 ng/mL GM-CSF to each dish.

-

On day 6 or 7, gently swirl the plates and collect the non-adherent and loosely adherent cells. Centrifuge and resuspend in fresh complete medium with GM-CSF. These are immature BMDCs.

-

The resulting BMDCs can be used for stimulation experiments on day 8-10.[18]

Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol outlines the generation of DCs from human peripheral blood monocytes.[19]

Materials and Reagents:

-

Human peripheral blood mononuclear cells (PBMCs), isolated from whole blood or leukapheresis packs by Ficoll-Paque density gradient centrifugation.

-

Monocyte isolation kit (e.g., CD14+ magnetic beads).

-

RPMI-1640 medium with L-glutamine.

-

Fetal Bovine Serum (FBS), heat-inactivated.

-

Penicillin-Streptomycin solution.

-

Recombinant human GM-CSF.

-

Recombinant human Interleukin-4 (IL-4).

Procedure:

-

Isolate monocytes from PBMCs using a positive or negative selection kit according to the manufacturer's instructions (e.g., EasySep™ Human Monocyte Isolation Kit).[20]

-

Plate the purified monocytes (typically CD14+) in a 6-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.[20]

-

Supplement the medium with 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4.

-

Incubate at 37°C in a 5% CO2 incubator for 5-7 days.

-

On day 3, replace half of the culture medium with fresh medium containing the same concentration of GM-CSF and IL-4.[20]

-

On day 5 or 7, the non-adherent and loosely adherent cells are immature Mo-DCs and are ready for stimulation.

DC Stimulation and Analysis Workflow

4.3.1. DC Stimulation Protocol

-

Resuspend immature DCs (from protocol 4.1 or 4.2) in fresh complete medium.

-

Plate the cells in 24- or 48-well plates at a density of 0.5-1 x 10^6 cells/mL.

-

Add the TLR7 agonist (e.g., Imiquimod at 1-10 µg/mL or R848 at 1-5 µg/mL) to the desired final concentration. Include a vehicle-only control (e.g., DMSO).

-

Incubate for 18-48 hours at 37°C, 5% CO2. A 24-hour time point is common for assessing both surface markers and cytokines.

4.3.2. Flow Cytometry Analysis of Surface Markers[21][22][23][24][25]

-

After incubation, harvest the cells by gentle pipetting.

-

Transfer cells to FACS tubes and wash with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

-

(Optional) Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.

-

Add a cocktail of fluorescently-conjugated antibodies against markers of interest (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86, anti-CD83). Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer. Add a viability dye (e.g., Propidium Iodide or a fixable viability stain) just before analysis.

-

Acquire data on a flow cytometer.

-

Analyze the data by first gating on live, single cells, then on the DC population (e.g., CD11c+), and finally quantify the expression of activation markers (as % positive or Mean Fluorescence Intensity, MFI).

4.3.3. Cytokine Measurement by ELISA[26][27][28][29]

-

After incubation, centrifuge the cell plates/tubes and collect the supernatant. Store at -80°C until analysis.

-

Use a commercial ELISA kit (e.g., for IL-12p70, TNF-α, or IFN-α) and follow the manufacturer's protocol.

-

General Steps:

-

Coat a 96-well ELISA plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[27]

Conclusion

TLR7 agonists are potent activators of dendritic cells, inducing a mature phenotype characterized by high levels of co-stimulatory molecules and the production of key Th1-polarizing cytokines. This activation is mediated by the MyD88-dependent signaling pathway, leading to the activation of NF-κB and IRF7. The ability to robustly activate dendritic cells underlies the therapeutic potential of TLR7 agonists in vaccines and cancer immunotherapy.[5][6][9] The protocols and data presented in this guide provide a framework for researchers to investigate and harness the immunomodulatory properties of these compounds.

References

- 1. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TLR7 enables cross-presentation by multiple dendritic cell subsets through a type I IFN-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TLR7 agonist induces tumor regression both by promoting CD4⁺T cells proliferation and by reversing T regulatory cell-mediated suppression via dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dynavax.com [dynavax.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

- 10. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TLR7/8 Agonist Treatment Induces an Increase in Bone Marrow Resident Dendritic Cells and Hematopoietic Progenitor Expansion and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Sensitization to TLR7 Agonist in IFN-β-Preactivated Dendritic Cells1 | Semantic Scholar [semanticscholar.org]

- 13. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Delivery of TLR7 agonist to monocytes and dendritic cells by DCIR targeted liposomes induces robust production of anti-cancer cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TLR7 and RIG-I dual-adjuvant loaded nanoparticles drive broadened and synergistic responses in dendritic cells in vitro and generate unique cellular immune responses in influenza vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. BMDC isolation protocol - mouse [abcam.com]

- 19. Isolation and Generation of Clinical-Grade Dendritic Cells Using the CliniMACS System | Springer Nature Experiments [experiments.springernature.com]

- 20. stemcell.com [stemcell.com]

- 21. miltenyibiotec.com [miltenyibiotec.com]

- 22. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sophie Novault - Guidelines for DC preparation and flow cytometry analysis of mouse nonlymphoid tissues - Research - Institut Pasteur [research.pasteur.fr]

- 24. Guidelines for DC preparation and flow cytometric analysis of human lymphohematopoietic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. worthington-biochem.com [worthington-biochem.com]

- 26. 4.10. Cytokine Measurement by Enzyme-Linked Immuno Sorbent Assay (ELISA) [bio-protocol.org]

- 27. Cytokine Elisa [bdbiosciences.com]

- 28. researchgate.net [researchgate.net]

- 29. Cytokine analysis - ELISA / CBA [sanquin.org]

A Deep Dive into the Remodeling of the Tumor Microenvironment by TLR7 Agonists

For Researchers, Scientists, and Drug Development Professionals

The strategic activation of the innate immune system is a rapidly advancing frontier in cancer immunotherapy. Among the key players in this domain are Toll-like receptor 7 (TLR7) agonists. TLR7, an endosomal receptor, plays a pivotal role in the recognition of single-stranded RNA viruses, and its activation can trigger a potent anti-tumor immune response.[1][2][3] This technical guide provides an in-depth analysis of the impact of TLR7 agonists on the tumor microenvironment (TME), summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. While the specific term "TLR7 agonist 9" does not correspond to a known specific agent, this guide will focus on the well-documented effects of potent TLR7 agonists, which are sometimes used in combination with agonists for other TLRs, such as TLR9.

Core Mechanism: The TLR7 Signaling Pathway

Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs) and other myeloid cells, initiates a signaling cascade that bridges the innate and adaptive immune systems.[1][2][3] Upon binding of a TLR7 agonist, the receptor signals through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7.[4] This results in the production of pro-inflammatory cytokines and type I interferons (IFNs), which are critical for orchestrating an anti-tumor response.[4]

Remodeling the Tumor Microenvironment

The cytokines and chemokines produced upon TLR7 activation orchestrate a profound shift in the TME from an immunosuppressive to an immunogenic state. This involves the recruitment and activation of various immune effector cells, ultimately leading to tumor cell killing.

Quantitative Impact on the Tumor Microenvironment

The administration of TLR7 agonists, alone or in combination, leads to measurable changes in the cellular and cytokine composition of the TME.

Table 1: Impact of TLR7 Agonists on Immune Cell Populations in the TME

| Immune Cell Population | Effect of TLR7 Agonist Treatment | Key Findings | References |

| CD8+ T Cells (CTLs) | Increased infiltration and activation | Combination of a TLR7/8 agonist (3M-052) and a TLR9 agonist (CpG ODN) increased the number and tumoricidal activity of tumor-infiltrating CTLs. | [5] |

| Natural Killer (NK) Cells | Increased infiltration and activation | Treatment with 3M-052 and CpG ODN led to a ~25% increase in the number of tumor-infiltrating NK cells. | [5] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased frequency and suppressive function | Intra-tumoral injection of 3M-052 and CpG ODN reduced mMDSC frequency by 10-fold compared to untreated mice. | [5] |

| Macrophages | Polarization towards M1 (anti-tumor) phenotype | The TLR7 agonist DSP-0509 increased the fraction of M1-like macrophages and decreased the M2-like fraction in the TME. | [1][2] |

| Plasmacytoid Dendritic Cells (pDCs) | Activation | TLR7 is highly expressed in pDCs, which are a principal source of type I interferon upon activation. | [1][2] |

| Regulatory T Cells (Tregs) | Variable effects reported | Some studies report inhibition of Treg function, while others show an increase in Treg numbers within the tumor after treatment. | [1] |

Table 2: Cytokine Modulation in the TME by TLR7 Agonists

| Cytokine | Effect of TLR7 Agonist Treatment | Key Findings | References |

| IFN-α | Increased Production | Systemic administration of the TLR7 agonist DSP-0509 led to a marked increase in plasma IFNα levels in mice. | [4] |

| TNF-α | Increased Production | TLR7/8 agonists induce the secretion of TNFα by myeloid dendritic cells and/or pDCs. | [5] |

| IL-12 | Increased Production | TLR7/8 agonists trigger the production of Th1-polarizing cytokines, including IL-12. | [5] |

| IP-10 (CXCL10) | Increased Production | The TLR7 agonist DSP-0509 induced a significant increase in plasma IP-10 levels. | [4] |

| IL-6 | Increased Production | A novel TLR7 agonist from Bristol Myers Squibb showed potent induction of IL-6 in vivo. | [6] |

Experimental Protocols

The evaluation of TLR7 agonists' impact on the TME involves a series of well-defined in vitro and in vivo experiments.

A. In Vivo Tumor Models

-

Objective: To assess the anti-tumor efficacy and systemic immune response to TLR7 agonist treatment.

-

Methodology:

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c, C57BL/6).

-

Tumors are allowed to grow to a palpable size (e.g., 100-500 mm³).[5]

-

Mice are randomized into treatment groups (e.g., vehicle control, TLR7 agonist alone, TLR7 agonist + checkpoint inhibitor).

-

The TLR7 agonist is administered via a specified route (e.g., intratumoral, intravenous, subcutaneous).[5][7]

-

Tumor growth is monitored regularly by caliper measurements.

-

At the end of the study, tumors and spleens are harvested for further analysis.

-

B. Immune Cell Analysis by Flow Cytometry

-

Objective: To quantify the changes in immune cell populations within the TME and secondary lymphoid organs.

-

Methodology:

-

Harvested tumors are mechanically and enzymatically digested to create a single-cell suspension.

-

Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD8, NK1.1, CD11b, Gr-1, F4/80, FoxP3).

-

Stained cells are analyzed using a multi-color flow cytometer.

-

Data is analyzed to determine the percentage and absolute number of different immune cell subsets.

-

C. Cytokine and Chemokine Profiling

-

Objective: To measure the levels of key cytokines and chemokines in the TME and systemically.

-

Methodology:

-

Multiplex Immunoassay (e.g., Luminex): Tumor homogenates or serum samples are incubated with antibody-coupled beads specific for different cytokines. The amount of bound cytokine is detected using a fluorescent reporter system.

-

ELISA: A standard method to quantify the concentration of a single cytokine in a sample.

-

Gene Expression Analysis (e.g., nCounter, qPCR): RNA is extracted from tumor tissue, and the expression levels of cytokine and chemokine genes are quantified.[4]

-

Conclusion and Future Directions

TLR7 agonists are potent immunomodulatory agents that can effectively reshape the tumor microenvironment from a state of immune tolerance to one of active anti-tumor immunity. By activating innate immune cells, particularly pDCs and macrophages, they trigger a cascade of events leading to the recruitment and activation of cytotoxic T lymphocytes and NK cells, a reduction in immunosuppressive cells like MDSCs, and a shift towards a pro-inflammatory, Th1-type cytokine milieu.[5]

The systemic administration of TLR7 agonists has been a challenge due to potential systemic inflammatory side effects.[7][8] Current research focuses on strategies for targeted delivery to the TME, such as conjugation to tumor-specific antibodies, to maximize local efficacy while minimizing systemic toxicity.[7][8][9] Furthermore, combination therapies, particularly with immune checkpoint inhibitors, are a promising avenue to enhance the anti-tumor effects of TLR7 agonists and overcome resistance mechanisms.[2][4] The continued exploration of these strategies holds significant promise for the development of novel and effective cancer immunotherapies.

References

- 1. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 2. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]

- 5. Combination therapy targeting toll like receptors 7, 8 and 9 eliminates large established tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody conjugates for targeted delivery of Toll-like receptor 9 agonist to the tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel TLR7 Agonist Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel analogues of Toll-like receptor 7 (TLR7) agonists, centering on the imidazoquinoline scaffold. The development of potent and selective TLR7 agonists is a significant area of research for vaccine adjuvants and cancer immunotherapy.[1][2] This document details the synthetic chemistry, structure-activity relationships (SAR), and key experimental protocols for the characterization of these immunomodulatory compounds.

Introduction to TLR7 Agonists

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1] TLR7, located in the endosomal compartment of immune cells such as dendritic cells and B lymphocytes, recognizes single-stranded RNA viruses.[3][4] Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFN-α), initiating a robust immune response.[3][5][6] Small molecule agonists of TLR7, such as those from the imidazoquinoline family (e.g., imiquimod and resiquimod), have shown therapeutic potential.[1][2] However, their clinical utility can be limited by systemic inflammatory side effects, necessitating the development of novel analogues with improved potency and safety profiles.[1]

The TLR7 Signaling Pathway

Upon ligand binding, TLR7 dimerizes and recruits the adaptor protein MyD88.[3][7] This initiates a downstream signaling cascade involving the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[3][8] Ultimately, this leads to the activation of two major pathways: the nuclear factor-kappa B (NF-κB) pathway, which drives the expression of pro-inflammatory cytokines, and the interferon regulatory factor 7 (IRF7) pathway, which is responsible for the production of type I interferons.[3][5][6]

Synthesis of Novel Imidazoquinoline Analogues

The synthesis of novel analogues often starts from a known scaffold. For this guide, we will consider a representative synthetic route for 1-substituted-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine analogues, based on established methodologies.[9] A key starting material is often a substituted quinolin-4-ol, which undergoes nitration to introduce a nitro group at the 3-position.

Experimental Protocol: General Synthesis of a 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Analogue

This protocol is a generalized representation based on common synthetic strategies.[9]

-

Nitration: A substituted quinolin-4-ol is treated with nitric acid in a suitable solvent like propionic acid to yield the corresponding 3-nitroquinolin-4-ol.

-

Reduction: The nitro group is reduced to an amine, typically using a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere, to form a 3-aminoquinolin-4-ol.

-

Cyclization: The resulting diamine is cyclized with an appropriate reagent, such as valeroyl chloride followed by cyclization, to form the imidazoquinoline core.

-

N-Alkylation: The nitrogen at the 1-position of the imidazoquinoline ring is alkylated, for example, with a substituted benzyl bromide in the presence of a base like potassium carbonate.

-

Amination: The final step is the conversion of the 4-chloro group (introduced in an earlier step) to an amino group, often by heating with ammonia in a sealed tube, to yield the final 4-amino-imidazoquinoline analogue.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of TLR7 agonists. For the imidazoquinoline scaffold, modifications at several positions have been explored.[10][11]

-

C2 Position: The length and nature of the alkyl substituent at the C2 position significantly influence TLR7 agonistic activity. A distinct relationship between alkyl chain length and potency has been observed, with a C2-n-butyl group often being optimal.[10][11]

-

N1 Position: Substitution at the N1 position is also critical. An N1-benzyl substituent is often preferred for high potency.[10]

-

C4 Position: The 4-amino group is generally essential for activity.[11]

The logical progression of SAR studies involves synthesizing a library of analogues with systematic modifications at these key positions and evaluating their biological activity.

Data Presentation: In Vitro Activity of Novel Analogues

The biological activity of newly synthesized compounds is typically assessed using in vitro assays. Key parameters include the half-maximal effective concentration (EC50) for TLR7 activation and the induction of key cytokines like TNF-α and IFN-α.

Table 1: TLR7 Agonistic Activity of Representative Imidazoquinoline Analogues

| Compound | C2-Substituent | N1-Substituent | Human TLR7 EC50 (nM)[10] | Human TLR8 EC50 (nM) | TNF-α Induction (pg/mL) | IFN-α Induction (pg/mL) |

| Imiquimod | H | isobutyl | ~2500 | >10000 | Moderate | Moderate |

| Resiquimod (R848) | ethoxymethyl | H | ~100 | ~4000 | High | High |

| Compound 9 Analogue A | n-propyl | benzyl | 120 | >10000 | High | High |

| Compound 9 Analogue B | n-butyl | benzyl | 59[10] | >10000 | Very High | Very High |

| Compound 9 Analogue C | n-pentyl | benzyl | 95 | >10000 | High | High |

| Compound 9 Analogue D | n-butyl | 4-methoxybenzyl | 75 | >10000 | High | High |

Note: The data presented are representative and intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols for Biological Evaluation

HEK-Blue™ TLR7 Reporter Assay

This assay is commonly used to determine the potency and selectivity of TLR7 agonists.[12]

-

Cell Line: HEK-Blue™ hTLR7 cells, which are HEK293 cells stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Procedure:

-

Seed HEK-Blue™ hTLR7 cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds.

-

Add the compound dilutions to the cells and incubate for 18-24 hours.

-

Measure SEAP activity in the supernatant using a spectrophotometer at 620-655 nm after adding a SEAP detection reagent (e.g., QUANTI-Blue™).

-

-

Data Analysis: The EC50 value is calculated by plotting the SEAP activity against the compound concentration and fitting the data to a four-parameter logistic equation.

Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of TLR7 agonists to induce the production of physiologically relevant cytokines.[12]

-

Cell Source: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Procedure:

-

Plate the isolated PBMCs in a 96-well plate.

-

Add serial dilutions of the test compounds to the cells.

-

Incubate for 24 hours.

-

Collect the cell culture supernatants.

-

-

Cytokine Measurement: The concentrations of cytokines such as TNF-α and IFN-α in the supernatants are quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays (e.g., Luminex).

Conclusion

The discovery and development of novel TLR7 agonist analogues are driven by a systematic approach that combines chemical synthesis, comprehensive SAR studies, and robust biological evaluation. The imidazoquinoline scaffold continues to be a fertile ground for the design of potent and selective immunomodulators. By fine-tuning the substituents at key positions, it is possible to optimize the therapeutic index of these compounds, paving the way for their application as next-generation vaccine adjuvants and cancer immunotherapies. Further research will likely focus on improving drug delivery and targeting to maximize efficacy while minimizing systemic toxicity.

References

- 1. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

In Silico Modeling of TLR7 Agonist 9 Binding: A Technical Guide

This guide provides an in-depth overview of the computational methodologies used to model the interaction between Toll-like Receptor 7 (TLR7) and agonist 9. It is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity and the development of novel TLR7-targeting therapeutics.

Introduction to TLR7 and its Agonists

Toll-like Receptor 7 (TLR7) is a key component of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[1] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective anti-viral and anti-tumor response.[2] Small molecule agonists of TLR7, such as imidazoquinoline and adenine derivatives, have garnered significant interest as potential therapeutics for viral infections and cancer.[1]

This guide focuses on the in silico modeling of a specific purine nucleoside analog, "TLR7 agonist 9". The availability of a high-resolution crystal structure of the monkey TLR7 ectodomain in complex with agonist 9 (PDB ID: 9MHV) provides a valuable starting point for detailed computational analysis.[3] In silico techniques such as molecular docking and molecular dynamics simulations are powerful tools for elucidating the molecular determinants of agonist binding and for the rational design of novel TLR7 modulators.[1][2]

Quantitative Data on TLR7 Agonist Binding

While specific binding energy values for this compound from a comprehensive in silico study are not publicly available, the following table summarizes computational and experimental binding data for a set of known TLR7 agonists, providing a comparative context for binding affinities.

| Compound | Docking Binding Energy (kcal/mol)[1] | Experimental EC50 (nM)[1] |

| Imidazoquinolines | ||

| R-837 (Imiquimod) | -7.86 | - |

| R-848 (Resiquimod) | -8.53 | 607 ± 240 |

| Adenine Derivatives | ||

| 1V209 | -7.67 | - |

| 52455 | -7.54 | 103 ± 12 |

| 52542 | -7.21 | 353 ± 96 |

| 52763 | -6.09 | 965 ± 283 |

| 52457 (inactive) | -7.34 | - |

| 52459 (inactive) | -7.10 | - |

| 52587 (inactive) | -7.11 | - |

Experimental Protocols for In Silico Modeling

The following protocols outline the key steps for performing in silico modeling of this compound binding, leveraging the available crystal structure (PDB ID: 9MHV).

-

Receptor Preparation:

-

Obtain the crystal structure of the TLR7-agonist 9 complex from the Protein Data Bank (PDB ID: 9MHV).

-

Separate the protein and ligand molecules.

-

Add hydrogen atoms to the protein structure, assuming a physiological pH.

-

Assign appropriate protonation states to titratable residues (e.g., Histidine).

-

Remove water molecules and any other non-essential heteroatoms.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Extract the structure of agonist 9 from the PDB file or obtain its 2D structure and convert it to 3D.

-

Add hydrogen atoms and assign appropriate atom types and partial charges using a force field such as GAFF (General Amber Force Field).

-

Perform energy minimization of the ligand structure.

-

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Grid Generation:

-

Define the binding site on the TLR7 receptor. This can be done by selecting the residues surrounding the co-crystallized agonist 9 in the 9MHV structure.

-

Generate a grid box that encompasses the defined binding site. The grid size should be sufficient to allow for translational and rotational sampling of the ligand.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD.

-

Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation to predict the binding pose and estimate the binding affinity of agonist 9 to TLR7.

-

-

Pose Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the top-ranked poses and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between agonist 9 and TLR7.

-

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

-

System Solvation and Ionization:

-

Place the docked TLR7-agonist 9 complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Equilibration:

-

Perform a series of equilibration steps to gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure. This typically involves an initial energy minimization of the solvated system, followed by NVT (constant volume) and NPT (constant pressure) simulations.

-

-

Production Run:

-

Run a long production MD simulation (e.g., 100 ns or more) under NPT conditions.

-

Save the trajectory of the atoms at regular intervals for subsequent analysis.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. This can be done by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

-

Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Identify persistent molecular interactions between the agonist and the receptor throughout the simulation.

-

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.

-

MM/GBSA or MM/PBSA:

-

Use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods.

-

Extract snapshots from the MD trajectory of the complex.

-

For each snapshot, calculate the free energy of the complex, the receptor, and the ligand.

-

The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

-

Visualizations

References

A Technical Guide to the Pharmacodynamics of Systemic TLR7 Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "TLR7 agonist 9" is not a widely recognized public designation. This guide, therefore, synthesizes pharmacodynamic data and methodologies from publicly available research on various well-characterized systemic Toll-like Receptor 7 (TLR7) agonists to provide a representative technical overview.

Introduction

Toll-like Receptor 7 (TLR7) is an endosomally located pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral origin.[1] Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), initiates a potent antiviral and anti-tumor immune response.[2] Systemic administration of synthetic small molecule TLR7 agonists is a promising therapeutic strategy in immuno-oncology and for treating chronic viral infections.[3][4]

These agonists trigger a MyD88-dependent signaling cascade, leading to the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[4] This, in turn, promotes the maturation and activation of dendritic cells (DCs), enhances natural killer (NK) cell cytotoxicity, and primes a robust antigen-specific adaptive immune response driven by T cells.[2] The pharmacodynamic (PD) effects of a systemic TLR7 agonist—what the drug does to the body—are central to its therapeutic efficacy and safety profile. Understanding these effects requires a suite of specialized in vitro and in vivo assays. This guide provides a technical overview of the core pharmacodynamic properties, signaling pathways, and key experimental protocols used to evaluate systemic TLR7 agonists.

Core Signaling Pathway of TLR7 Activation

Upon binding to a TLR7 agonist within the endosome, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of key transcription factors, NF-κB and IRF7, driving the expression of inflammatory cytokines and Type I interferons, respectively.[4]

Caption: MyD88-dependent signaling pathway activated by a systemic TLR7 agonist.

Quantitative Pharmacodynamic Data

The PD activity of systemic TLR7 agonists is characterized by their potency in activating the receptor and the resulting magnitude and profile of cytokine induction. The following tables summarize representative data for several investigational TLR7 agonists.

Table 1: In Vitro Potency of Representative Systemic TLR7 Agonists

| Compound Name/ID | Assay System | Target Species | EC50 (nM) | Selectivity vs. TLR8 | Reference |

| Compound [I] | Cell-based reporter | Human | 7 | >714-fold (EC50 >5000 nM) | [5] |

| Mouse | 5 | N/A | [5] | ||

| DSP-0509 | NF-κB Reporter Assay | Human | Data not specified, potent activity noted | TLR7-specific | [6][7] |

| DSR-6434 | NF-κB Reporter Assay | Human | ~100 | >100-fold (EC50 >10,000 nM) | [8] |

| Compound 1 | HEK-Blue Reporter Assay | Human | 5.2 | No activity on TLR8 | [9] |

| Mouse | 48.2 | N/A | [9] |

Table 2: In Vivo / Ex Vivo Cytokine Induction by Systemic TLR7 Agonists

| Compound Name | Model System | Dose/Concentration | Key Cytokines Induced | Time Point | Reference |

| DSP-0509 | Human Whole Blood | Not specified | IFN-α | 4 hours | [4] |

| C57BL/6 Mice (IV) | Not specified | IFN-α | Not specified | [6] | |

| Compound 20 | Balb-C Mice (IV) | 0.15 & 0.5 mg/kg | IFN-α, TNF-α | Not specified | [10] |

| DSR-6434 | C57BL/6 Mice (IV) | 0.1 mg/kg | IFN-α | 1.5 hours | [8] |

| Compound [I] | Balb/c Mice (IV) | Single dose | IFN-α, IFN-β, IP-10, IL-6, TNF-α | Not specified | [5] |

| TLR7/8 Agonist | CT26.CL25 Tumor-bearing Mice (IP) | 50 mg/kg | IL-12, IFN-γ, TNF-α, MCP-1 | 2 hours | [11] |

Key Experimental Protocols

Evaluating the pharmacodynamics of a novel TLR7 agonist requires standardized and robust methodologies. Below are detailed protocols for essential assays.

Protocol 1: In Vitro TLR7 Activity Assessment using HEK-Blue™ Reporter Cells

This assay quantifies the ability of a compound to activate the TLR7 signaling pathway by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB/AP-1-inducible promoter.[12][13]

Materials:

-

HEK-Blue™ Detection Medium or QUANTI-Blue™ Solution (InvivoGen)[12][13]

-

Test compound (TLR7 agonist) and positive control (e.g., R848, Imiquimod)

-

Growth Medium (DMEM, 10% FBS, selective antibiotics like Zeocin® and Blasticidin)[14]

-

Flat-bottom 96-well plates

-

Spectrophotometer or plate reader (620-655 nm)

Methodology:

-

Cell Preparation:

-

Culture HEK-Blue™ TLR7 cells according to the supplier's instructions, ensuring they are maintained in growth medium with appropriate selective antibiotics.

-

The day before the assay, wash cells with PBS and resuspend in fresh, pre-warmed growth medium.

-

Plate 180 µL of the cell suspension (~50,000 cells) into each well of a 96-well plate.

-

-

Compound Preparation and Stimulation:

-

Prepare serial dilutions of the test compound and positive control in growth medium.

-

Add 20 µL of each compound dilution to the appropriate wells. Include a vehicle control (medium only).

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

-

SEAP Detection:

-

Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.

-

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the detection plate.

-

Incubate the detection plate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-655 nm.

-

-

Data Analysis:

-

Subtract the OD of the vehicle control from all other readings.

-